molecular formula C12H13NO3 B011793 Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 106960-78-5

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B011793
CAS No.: 106960-78-5
M. Wt: 219.24 g/mol
InChI Key: XIJNJSGZCDFBRJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNJSGZCDFBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544742
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106960-78-5
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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